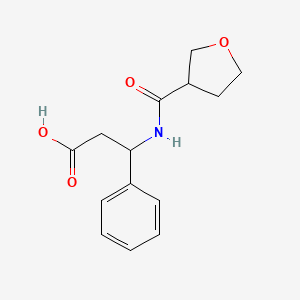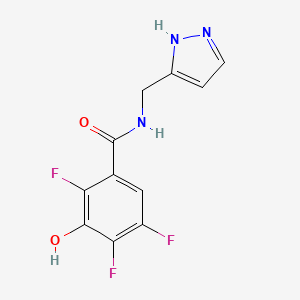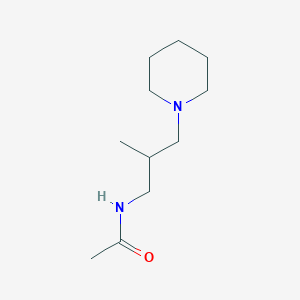
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid, also known as OCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid involves its interaction with various proteins and enzymes in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and glycogen phosphorylase, which are involved in the pathogenesis of various diseases. 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has also been found to interact with proteins such as tubulin, which is involved in the formation of microtubules, and cyclin-dependent kinase 2, which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and glycogen phosphorylase, which are involved in the pathogenesis of various diseases. 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has also been found to exhibit hypoglycemic effects, making it a potential drug for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation of using 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid. One potential direction is the development of new drugs based on the structure of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid. Another potential direction is the study of the mechanism of action of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in more detail, which could lead to a better understanding of its potential applications in the treatment of various diseases. Additionally, the synthesis of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid and related compounds could be optimized to make them more readily available and cost-effective for lab experiments.
Méthodes De Synthèse
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid can be synthesized through a multi-step process involving the reaction of phenylpropanoic acid with oxalyl chloride to form an acid chloride intermediate. This intermediate is then reacted with oxolane-3-carboxamide in the presence of a base such as triethylamine to yield 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid.
Applications De Recherche Scientifique
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been shown to exhibit hypoglycemic effects, making it a potential drug for the treatment of diabetes.
Propriétés
IUPAC Name |
3-(oxolane-3-carbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12(10-4-2-1-3-5-10)15-14(18)11-6-7-19-9-11/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBWTJWCCVRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)

